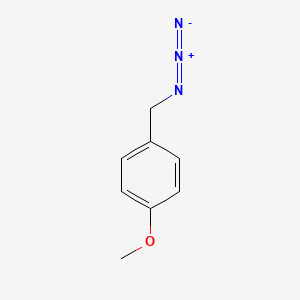

1-(Azidomethyl)-4-methoxybenzene

Beschreibung

Significance of Aryl Azides in Synthetic Chemistry

Organic azides, compounds containing the -N3 functional group, are highly versatile reagents in organic synthesis. wikipedia.org The azide (B81097) group is considered a "masked amine" as it can be readily reduced to a primary amine under mild conditions, such as catalytic hydrogenation or through the Staudinger reaction. wikipedia.orgmasterorganicchemistry.com This makes azides valuable precursors for introducing nitrogen into molecules, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds.

Aryl azides, a subclass of organic azides, have been utilized for decades in diverse research areas, including the synthesis of novel organic compounds and materials. eurekaselect.com Their application has significantly expanded with the advent of "click chemistry," a concept for which the 2022 Nobel Prize in Chemistry was jointly awarded. sigmaaldrich.comberkeley.edu The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring is a cornerstone of click chemistry. wikipedia.org This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool in drug discovery, bioconjugation, and materials science. masterorganicchemistry.comberkeley.edu

The azide functional group itself is a linear arrangement of three nitrogen atoms and can be represented by several resonance structures. wikipedia.orgnih.gov The terminal nitrogen atom is mildly nucleophilic, allowing it to participate in various reactions. wikipedia.orgnih.gov

Overview of the Methoxybenzyl Moiety in Chemical Design

The para-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis, particularly for alcohols, phenols, and nitrogen-containing functional groups. researchgate.netacs.org Its popularity stems from its stability under a range of reaction conditions and its ease of removal. researchgate.net The methoxy (B1213986) group, being electron-donating, plays a crucial role in the properties of the PMB group. It can be cleaved under oxidative conditions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or under acidic conditions. total-synthesis.com

The methoxy group is a prevalent substituent in many natural products and, consequently, in numerous drugs derived from them. nih.gov Medicinal chemists often incorporate methoxy groups into modern drug molecules to enhance ligand-target binding, improve physicochemical properties, and optimize absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov The combination of a hydroxyl and a methyl group in the methoxy functionality can lead to unique effects that are more than the sum of their individual parts. nih.gov

Research Trajectories for 1-(Azidomethyl)-4-methoxybenzene and Related Structures

The research involving this compound and similar benzyl (B1604629) azides is primarily driven by their utility in synthetic and medicinal chemistry. frinton.commarketreportanalytics.com The compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. dataintelo.com

Current research often focuses on leveraging the azide functionality for click chemistry reactions to create novel heterocyclic compounds, particularly triazoles, which are known to exhibit a wide range of biological activities. dataintelo.com The ability to easily introduce the azidomethyl group and subsequently modify it makes this compound a valuable tool for generating libraries of compounds for drug discovery screening.

Furthermore, the development of new, more efficient, and environmentally friendly methods for the synthesis of benzyl azides is an active area of research. organic-chemistry.org This includes exploring different catalysts and reaction conditions to improve yields and reduce waste. The demand for high-purity benzyl azides is expected to grow, particularly in the pharmaceutical and research sectors, reflecting the stringent requirements for advanced applications like peptide synthesis and drug development. marketreportanalytics.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azidomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKGGJYLHBHSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448727 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-37-9 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azidomethyl 4 Methoxybenzene

Nucleophilic Substitution Approaches for Azide (B81097) Formation

The most direct and widely employed method for synthesizing 1-(azidomethyl)-4-methoxybenzene involves the nucleophilic substitution of a suitable leaving group on the benzyl (B1604629) position of a 4-methoxybenzyl derivative with an azide source.

Utilizing 4-Methoxybenzyl Chloride as a Precursor

A common and effective route to this compound is the reaction of 4-methoxybenzyl chloride with sodium azide. prepchem.comrsc.org This SN2 reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the azide salt and promote the nucleophilic attack. prepchem.comrsc.org

In a representative procedure, a solution of 4-methoxybenzyl chloride in DMF is treated with sodium azide. prepchem.com The mixture is heated to ensure the reaction proceeds to completion. prepchem.com Following the reaction, an aqueous workup is performed to remove inorganic byproducts, and the crude product is extracted with an organic solvent such as diethyl ether. prepchem.com Evaporation of the solvent yields this compound. prepchem.com

| Reactants | Solvent | Conditions | Product |

| 4-Methoxybenzyl Chloride, Sodium Azide | Dimethylformamide (DMF) | Heated, 12-20 hours | This compound |

| 4-Methoxybenzyl Chloride, Sodium Azide | Dimethylformamide (DMF) | Room Temperature, 12 hours | This compound |

This table summarizes the general conditions for the synthesis of this compound from 4-methoxybenzyl chloride.

Synthesis from 4-Methoxybenzyl Bromide

Analogous to the chloride precursor, 4-methoxybenzyl bromide serves as an excellent substrate for the synthesis of this compound. The reaction involves the nucleophilic displacement of the bromide ion by an azide ion, typically from sodium azide. rsc.org

This transformation is generally carried out in a solvent system that can facilitate the reaction, such as a mixture of acetone (B3395972) and water. rsc.org The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). rsc.org The product is then isolated through extraction and purified by column chromatography. rsc.org The higher reactivity of the bromide leaving group compared to chloride can sometimes allow for milder reaction conditions.

| Reactants | Solvent | Conditions | Product |

| 4-Methoxybenzyl Bromide, Sodium Azide | Acetone/H₂O | Room Temperature, Overnight | This compound |

This table outlines the typical reaction conditions for the synthesis of this compound using 4-methoxybenzyl bromide.

Automated Synthesis Protocols for Organic Azides

The development of automated synthesis platforms, including flow chemistry systems, has offered safer and more efficient methods for the production of organic azides. acs.orgdurham.ac.ukrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with potentially energetic compounds like organic azides. durham.ac.uk

Flow chemistry, for instance, enables the synthesis of alkyl azides from the corresponding alkyl bromides in high yields and purities, often requiring only the evaporation of the solvent for isolation. durham.ac.uk This methodology can be integrated into multi-step sequences, allowing for the in-situ generation and subsequent reaction of the azide intermediate without isolation. durham.ac.uk While specific automated protocols for this compound are not extensively detailed in the provided search results, the general principles of automated azide synthesis from primary halides are directly applicable. acs.orgdurham.ac.uk These automated processes often utilize solid-supported reagents or scavengers to simplify purification. nih.gov

Alternative Synthetic Routes to Azidomethyl Ethers

While nucleophilic substitution remains a primary method, other synthetic strategies have been explored for the preparation of azidomethyl ethers, which are structurally related to this compound.

Preparation from Phenylthiomethyl Glycosides

A notable method for the synthesis of azidomethyl glycosides involves the use of phenylthiomethyl glycosides as precursors. nih.govnih.gov In this approach, the phenylthiomethyl group is activated, for example, with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid, in the presence of azidotrimethylsilane (B126382). nih.gov This leads to the formation of the corresponding azidomethyl glycoside. nih.gov This method provides a novel entry into this class of compounds, which were previously not well-described. nih.gov

Synthesis via Dearomative Rearrangement

An interesting and less conventional route to a related α-azidomethyl styrene (B11656) involves a dearomative rearrangement. nih.govmdpi.com This two-step protocol has been demonstrated for the synthesis of 5-(3-azidoprop-1-en-2-yl)benzo[d] nih.govCurrent time information in Bangalore, IN.dioxole from safrole. nih.govmdpi.com While not a direct synthesis of this compound, this methodology highlights an alternative pathway for introducing the azidomethyl group onto an aromatic system, particularly in electron-rich substrates. mdpi.com The process involves the formation of a dibromo adduct followed by treatment with sodium azide, which induces a dearomative rearrangement to yield the α-azidomethyl styrene product. mdpi.com

Conversion from Primary Amines (General Methods for Organic Azides)

The transformation of primary amines into organic azides is a fundamental process in organic synthesis, providing a gateway to a wide array of functionalized molecules. Several general methods have been developed for this conversion, often involving diazotization or direct diazotransfer reactions.

A primary route for converting primary aromatic amines into aryl azides involves a two-step sequence. organic-chemistry.org First, the amine undergoes diazotization by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orggoogle.com This reaction produces a diazonium salt. The resulting diazonium salt is then treated with sodium azide (NaN₃) or trimethylsilyl (B98337) azide to yield the corresponding aryl azide. organic-chemistry.org While effective, the intermediates in the diazotization of primary aliphatic amines are notably unstable and can rapidly decompose. organic-chemistry.org

More direct methods, known as diazo-transfer reactions, have gained prominence due to their efficiency and milder reaction conditions. These reactions utilize specific reagents to transfer a diazo group directly to the primary amine. One such powerful reagent is triflyl azide (TfN₃), which facilitates a straightforward and highly efficient conversion of various anilines and related aromatic amines into their corresponding azides under mild conditions. acs.org Similarly, imidazole-1-sulfonyl azide hydrochloride has been shown to be as effective as triflyl azide in converting primary amines to azides and can be prepared on a large scale from inexpensive materials. organic-chemistry.org

Recent advancements have focused on improving the safety and efficiency of these transformations. An automated, capsule-based method has been developed for the conversion of primary amines to organic azides, utilizing prepacked reagents like imidazole-1-sulfonyl azide tetrafluoroborate (B81430) to ensure high purity and minimize user exposure to potentially explosive materials. acs.orgnih.gov Another efficient one-pot procedure for aromatic azides involves the use of tert-butyl nitrite and azidotrimethylsilane under mild conditions. nih.gov

Table 1: Reagents for the Conversion of Primary Amines to Organic Azides

| Reagent/Method | Starting Material | Description | Key Features |

|---|---|---|---|

| Diazotization followed by Azidation | Primary aromatic amines | Two-step process involving the formation of a diazonium salt with NaNO₂/acid, followed by reaction with NaN₃. organic-chemistry.org | A classic and widely used method. organic-chemistry.org |

| Triflyl azide (TfN₃) | Aromatic and aliphatic amines | A direct diazo-transfer reaction under mild conditions. acs.org | High efficiency and straightforward procedure. acs.org |

| Imidazole-1-sulfonyl azide hydrochloride | Primary amines | A diazo-transfer reagent that is crystalline and shelf-stable. organic-chemistry.org | Can be prepared in one pot from inexpensive materials. organic-chemistry.org |

| tert-Butyl nitrite and Azidotrimethylsilane | Aromatic amines | A one-pot synthesis performed under mild conditions. nih.gov | Efficient for producing aromatic azides. nih.gov |

| Automated Capsule Synthesis | Primary amines | Utilizes prepacked capsules with reagents like imidazole-1-sulfonyl azide tetrafluoroborate. acs.orgnih.gov | Offers enhanced safety and reproducibility. acs.orgnih.gov |

Green Chemistry Principles in the Synthesis of Azide Compounds

The principles of green chemistry are increasingly being applied to the synthesis of azide compounds to enhance safety, reduce environmental impact, and improve efficiency. diva-portal.org These principles guide the development of new synthetic routes that are more sustainable. pnas.org

A key area of focus is the development of safer and more environmentally friendly processes for producing essential reagents like sodium azide. One innovative approach alters the alcohol reactant used in the synthesis of sodium azide. rsc.orgrsc.org By using benzyl alcohol, which has a higher boiling point, volatile organic compound (VOC) emissions are eliminated, and the reaction time is significantly reduced from hours to just 20 minutes. rsc.org This method also allows for the recycling of the alcohol without the need for distillation. rsc.org

In the context of reactions involving azides, such as the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," green methodologies have been explored extensively. pnas.org Microwave-assisted synthesis has emerged as a powerful tool, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.gov The use of greener solvents, or even solvent-free conditions, further aligns these syntheses with green chemistry principles. nih.gov For instance, performing CuAAC reactions in glycerol, a biodegradable and non-toxic solvent, has been demonstrated. nih.gov

The development of catalytic systems that are efficient and reusable is another cornerstone of green azide synthesis. A green and efficient method for preparing tetraalkylammonium azide utilizes a strong base anion exchange resin as a catalyst. acs.org This process is notable for its high product purity, high yield, and the excellent reusability of the resin catalyst, resulting in a very low environmental factor, which is a measure of the total waste produced. acs.org

Table 2: Application of Green Chemistry Principles in Azide Synthesis

| Green Chemistry Principle | Application in Azide Synthesis | Example | Benefit |

|---|---|---|---|

| Use of Safer Solvents and Auxiliaries | Replacing volatile organic solvents with greener alternatives. | Using benzyl alcohol instead of small-molecule fatty alcohols in sodium azide synthesis. rsc.org | Eliminates VOC emissions and reduces safety hazards. rsc.org |

| Energy Efficiency | Employing methods that reduce energy consumption. | Using microwave heating for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov | Shorter reaction times and often higher yields. nih.gov |

| Catalysis | Utilizing reusable catalysts to minimize waste. | Employing a strong base anion exchange resin for the synthesis of tetraalkylammonium azide. acs.org | The catalyst can be reused, leading to a high efficiency and low environmental factor. acs.org |

| Designing Safer Chemicals | Developing synthetic routes that avoid hazardous intermediates. | Automated, capsule-based synthesis of organic azides to minimize handling of explosive reagents. acs.orgnih.gov | Enhanced safety for researchers. acs.orgnih.gov |

Reactivity and Mechanistic Studies of 1 Azidomethyl 4 Methoxybenzene

Azide (B81097) Group Reactivity

The azide functional group (–N₃) is a versatile and energetic moiety, making 1-(azidomethyl)-4-methoxybenzene a valuable precursor in various organic syntheses. Its reactivity is characterized by decomposition pathways, reduction to amines, and participation in substitution reactions.

Thermal and Photochemical Decomposition Pathways of Azides (Nitrene Formation)

Organic azides are known to undergo decomposition upon exposure to heat or ultraviolet (UV) light, leading to the extrusion of dinitrogen (N₂) gas and the formation of a highly reactive intermediate known as a nitrene. researchgate.netrsc.org This process is a critical first step in many reactions involving azides. researchgate.netrsc.org The decomposition can proceed through different electronic states, primarily forming singlet or triplet nitrenes, which then dictate the subsequent reaction pathways.

In the case of this compound, thermal or photochemical induction would lead to the formation of p-methoxybenzylnitrene. Computational studies on prototypical azides like isopropyl azide have shown that the thermal decomposition occurs via a stepwise mechanism where nitrene formation is the rate-determining step. researchgate.netrsc.org This process can occur through a spin-allowed path via a transition state or a spin-forbidden intersystem crossing. researchgate.netrsc.org While the nitrene intermediate is highly reactive and typically isomerizes or reacts further in situ, its generation is a cornerstone of azide chemistry. researchgate.netrsc.orgacs.org For instance, photosensitized nitrene generation allows for reactions like the aziridination of unactivated alkenes. acs.org

Reduction Reactions to Form Amines

A fundamental transformation of the azide group is its reduction to a primary amine. This reaction is a reliable and widely used method in organic synthesis for introducing a protected amine equivalent. wikipedia.org For this compound, this reduction yields the corresponding 4-methoxybenzylamine. chemicalbook.comlookchem.com

Several reagents can accomplish this transformation. The Staudinger reaction, which utilizes triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a common and mild method for reducing azides to amines. wikipedia.org Other methods include catalytic hydrogenation. wikipedia.org The resulting product, 4-methoxybenzylamine, is a valuable intermediate in the synthesis of various compounds, including pharmaceuticals like the PDE-5 inhibitor avanafil. chemicalbook.com

Table 1: Selected Methods for the Reduction of Benzyl (B1604629) Azides

| Reagent/Method | Product | Notes |

|---|---|---|

| Triphenylphosphine (PPh₃), then H₂O | Primary Amine | Known as the Staudinger Ligation or Staudinger Reduction. wikipedia.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Primary Amine | A common method for azide reduction. wikipedia.org |

Substitution Reactions of the Azide Moiety

The azide group in this compound can participate in several types of substitution reactions. The azide ion (N₃⁻) is an excellent nucleophile and is often introduced via nucleophilic substitution of a leaving group, such as a halide, on the benzyl position. masterorganicchemistry.com For example, 4-methoxybenzyl chloride reacts with sodium azide to form this compound.

Conversely, the azide group itself can be involved in transformations where it is not the primary nucleophile. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov In this reaction, the azide acts as a 1,3-dipole, reacting with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgnih.gov This reaction is exceptionally reliable and has found widespread use in medicinal chemistry and materials science. nih.gov The copper-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, affording exclusively 1,4-disubstituted triazoles. nih.gov

Role of the Methoxybenzene Moiety in Reactivity

The methoxybenzene (anisole) portion of the molecule is not merely a passive scaffold but actively influences the reactivity of the azidomethyl group through electronic and steric effects.

Electronic Effects on Reaction Kinetics and Selectivity

The methoxy (B1213986) (–OCH₃) group attached to the benzene (B151609) ring exerts a significant electronic influence. It has two competing effects: a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). stackexchange.comlibretexts.org The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring, is generally more powerful. stackexchange.comlibretexts.org

This net electron-donating character increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more reactive toward electrophiles. libretexts.orgvaia.com More importantly for the reactivity of the azidomethyl group, the electron-donating nature of the methoxy group can stabilize adjacent positive charges. In reactions involving the benzylic position, such as an Sₙ1-type substitution, the formation of a p-methoxybenzyl carbocation would be significantly stabilized through resonance. This stabilization can accelerate the rate of reactions that proceed through such an intermediate.

In reactions where the transition state has developing positive charge at the benzylic carbon, the electron-donating methoxy group will lower the activation energy, thus increasing the reaction rate compared to an unsubstituted benzyl azide. libretexts.org

Table 2: Electronic Effects of the Methoxy Group

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Resonance (+R) | Donation of oxygen's lone pair electrons into the aromatic π-system. stackexchange.comlibretexts.org | Increases electron density on the ring, especially at ortho and para positions. Stabilizes adjacent positive charge. stackexchange.comlibretexts.org |

| Inductive (-I) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. stackexchange.comvaia.com | Deactivates the ring slightly, but this effect is generally outweighed by resonance. libretexts.orgvaia.com |

Steric Influences in Chemical Transformations

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of reactants. In this compound, the methoxy group is in the para position relative to the azidomethyl group, placing it far from the primary reaction center at the benzylic carbon.

As a result, the direct steric influence of the methoxy group on reactions occurring at the azidomethyl group is minimal. The primary site of reactivity is the –CH₂N₃ unit, which is relatively unhindered. This lack of significant steric bulk allows for efficient access by various reagents, facilitating reactions like reduction and cycloaddition. The steric profile of the molecule is largely dominated by the benzene ring itself. However, in reactions involving substitution on the aromatic ring, the methoxy group would act as an ortho, para-directing group, and its presence could sterically disfavor substitution at the ortho positions compared to the unobstructed para position, although electronic effects are the primary driver for this directivity. libretexts.org In the context of the azidomethyl group's reactivity, the steric impact of the remote methoxy group is generally considered negligible compared to its powerful electronic effects.

Reaction Mechanism Elucidation for Key Transformations

The reactivity of the azido (B1232118) group in this compound is central to its utility in organic synthesis and bioconjugation. The elucidation of the reaction mechanisms for its key transformations provides a fundamental understanding of how this molecule participates in the formation of new chemical bonds. The primary reactions of interest are the Staudinger ligation and azide-alkyne cycloaddition reactions, often termed "click chemistry."

Staudinger Reaction and Ligation

The Staudinger reaction provides a mild method for the reduction of azides to primary amines. wikipedia.org The mechanism involves a two-step process. In the case of this compound, the reaction is initiated by the nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine, on the terminal nitrogen atom (Nγ) of the azide. wikipedia.orgorganic-chemistry.org This addition leads to the formation of a linear phosphazide (B1677712) intermediate. organic-chemistry.orgysu.am The phosphazide is generally unstable and undergoes a rearrangement through a four-membered ring transition state, extruding dinitrogen gas (N₂) to form a stable iminophosphorane, also known as an aza-ylide. ysu.amchemeurope.com In the classical Staudinger reduction, this iminophosphorane is then hydrolyzed with water to yield the corresponding primary amine, 4-methoxybenzylamine, and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgthermofisher.com

The reaction mechanism is outlined below:

Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide.

Phosphazide Formation: A linear phosphazide intermediate is formed.

Dinitrogen Extrusion: The intermediate rearranges, releasing N₂ gas.

Iminophosphorane Formation: An aza-ylide (iminophosphorane) is generated.

Hydrolysis: Aqueous workup hydrolyzes the iminophosphorane to a primary amine and a phosphine oxide. wikipedia.org

A significant modification of this reaction is the Staudinger ligation, developed for bioconjugation. chemeurope.com In this variant, the phosphine reagent is engineered to contain an electrophilic trap, typically a methyl ester, in proximity to the phosphorus atom. chemeurope.com After the formation of the aza-ylide intermediate, instead of hydrolysis, an intramolecular cyclization occurs. The aza-ylide's nitrogen atom attacks the electrophilic ester, leading to a new intermediate that rearranges in the presence of water to form a stable amide bond, covalently linking the two molecules. ysu.am

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a common reagent in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.org This reaction involves the [3+2] cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. lumiprobe.com

Huisgen 1,3-Dipolar Cycloaddition (Thermal) The uncatalyzed, thermal reaction between an azide and an alkyne was first described by Huisgen. organic-chemistry.org This reaction is a concerted 1,3-dipolar cycloaddition. However, it requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which limits its utility under the principles of click chemistry. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The development of a copper(I)-catalyzed variant dramatically accelerated the reaction rate (by a factor of 10⁷ to 10⁸) and rendered it highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org This reaction can be performed under mild, aqueous conditions, making it suitable for biological applications. lumiprobe.com

The precise mechanism of CuAAC is complex and subject to ongoing research, but a widely accepted pathway involves the following key steps:

Copper Acetylide Formation: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate.

Activation of the Azide: The copper acetylide then coordinates with the azide, this compound.

Cycloaddition: A six-membered copper-containing intermediate (a cuprate-triazolide) is proposed to form.

Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, collapses to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the cellular toxicity associated with copper catalysts, a strain-promoted version of the reaction was developed. nih.govyoutube.com In SPAAC, the alkyne is replaced with a highly strained cyclooctyne (B158145) derivative. The significant ring strain of the cyclooctyne provides the activation energy needed for the cycloaddition to proceed rapidly at physiological temperatures without any catalyst. youtube.com The reaction of this compound with a strained cyclooctyne is also a 1,3-dipolar cycloaddition, leading to a stable triazole product. This bioorthogonal reaction has become a powerful tool for in vivo labeling. youtube.com

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|---|

| Catalyst | None | Copper(I) | None |

| Temperature | Elevated | Room Temperature | Room Temperature |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.org | 1,4-isomer exclusively organic-chemistry.org | Mixture, but often one dominates |

| Reaction Rate | Slow | Very Fast organic-chemistry.org | Fast |

| Biocompatibility | Limited | Limited by copper toxicity nih.gov | High (Bioorthogonal) youtube.com |

Applications in Organic Synthesis and Functional Material Development

Building Block in Complex Molecule Construction

1-(Azidomethyl)-4-methoxybenzene is a valuable building block in organic synthesis, prized for its ability to introduce a masked amino group or to participate in powerful bond-forming reactions.

This compound is frequently employed as a precursor for more complex molecular architectures. It is typically synthesized from 4-methoxybenzyl chloride through a nucleophilic substitution reaction with sodium azide (B81097). The resulting azide can then be carried through multiple synthetic steps before the azide functionality is transformed at a later stage. This strategy allows for the introduction of a nitrogen-containing functional group in a protected form, which is crucial in multi-step syntheses where other parts of the molecule might be sensitive to the conditions required for direct amination. The azide group is relatively stable to a wide range of reagents, making it compatible with various reaction conditions before its eventual conversion.

A prominent application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govmdpi.com The azide group is a key participant in the Huisgen 1,3-dipolar cycloaddition reaction, particularly the copper(I)-catalyzed variant known as "click chemistry". drexel.edu In this reaction, the azide group of this compound reacts with an alkyne to form a stable 1,2,3-triazole ring. This reaction is highly efficient and regioselective, providing a reliable method for constructing these important heterocyclic systems.

The synthesis of various heterocyclic systems often relies on cascade reactions or multicomponent cyclocondensation strategies where an amine or a precursor like an azide is a key starting material. nih.govmdpi.com The ability to form complex heterocyclic structures, such as pyrimidines, pyrazoles, and benzodiazepines, from precursors containing reactive nitrogen functionalities highlights the importance of building blocks like this compound. mdpi.commdpi.com

Table 1: Heterocycle Synthesis via Azide Cycloaddition

| Reactant A | Reactant B (Alkyne) | Catalyst | Product Type | Citation |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | |

| This compound | Internal Alkyne | Ruthenium or Heat | Trisubstituted 1,2,3-triazole |

Exploitation in Polymer Chemistry

The reactivity of the azide group is also harnessed in polymer science for creating materials with tailored properties.

This compound and similar organic azides are used to functionalize polymers. The "click" reaction (copper-catalyzed azide-alkyne cycloaddition or CuAAC) is a powerful tool for modifying polymer side chains. drexel.edu For instance, polymers containing alkyne groups can be readily functionalized by reacting them with this compound. Conversely, if a polymer is synthesized with azide side groups, it can be modified with various alkyne-containing molecules. This modular approach allows for the precise introduction of specific functionalities, such as silyl (B83357) groups for altering surface properties, onto a polymer backbone. drexel.edu This method is valued for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.

The azide group can be converted into a highly reactive nitrene species through either thermal treatment or UV irradiation. nih.govmdpi.com This reactive intermediate can then insert into C-H bonds on adjacent polymer chains, forming a stable covalent bond and thus creating a cross-linked network. nih.gov This process is used to improve the mechanical strength, thermal stability, and solvent resistance of polymers. nih.govnih.gov

By blending a low-molecular-weight, azide-rich polymer like poly(glycidyl azide) (GAP) with a commercial polymer, the entire matrix can be crosslinked upon UV irradiation. nih.gov Similarly, polymers of intrinsic microporosity (PIMs) have been modified with azide groups on their spirobisindane units; upon heating, these groups generate nitrenes that crosslink the polymer chains, affecting properties like gas permeability. mdpi.comresearchgate.net This technique provides a method for post-polymerization modification, creating a three-dimensional network from linear polymers. nih.gov

Table 2: Azide-Based Polymer Modification Methods

| Method | Stimulus | Reactive Intermediate | Purpose | Citation |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | Copper(I) Catalyst | N/A (Cycloaddition) | Polymer Functionalization | drexel.edu |

| Photochemical Crosslinking | UV Light (e.g., 254 nm) | Nitrene | Network Formation | nih.gov |

| Thermal Crosslinking | Heat (e.g., 150-300 °C) | Nitrene | Network Formation | mdpi.comresearchgate.net |

Use in Functional Group Interconversion Strategies

A fundamental use of this compound in synthesis is as an intermediate in functional group interconversions. The azide group itself is often introduced via nucleophilic substitution of a leaving group, such as a halide (e.g., from 4-methoxybenzyl chloride) or a sulfonate. vanderbilt.edu

The most common and synthetically valuable interconversion is the reduction of the azide group to a primary amine. This transformation can be achieved using a variety of reducing agents, such as triphenylphosphine (B44618) followed by water (the Staudinger Ligation), lithium aluminum hydride, or catalytic hydrogenation. vanderbilt.edu This two-step sequence—azide formation followed by reduction—provides a robust alternative to direct amination methods, which can sometimes be problematic. This strategy is a cornerstone of organic synthesis for introducing nitrogen into a molecule under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 3: Key Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Citation |

|---|---|---|---|

| Halide (e.g., -Cl, -Br) | Sodium Azide (NaN₃) | Azide (-N₃) | vanderbilt.edu |

| Azide (-N₃) | Triphenylphosphine (PPh₃) / H₂O | Amine (-NH₂) | |

| Azide (-N₃) | H₂ / Pd/C | Amine (-NH₂) | vanderbilt.edu |

| Azide (-N₃) | LiAlH₄ | Amine (-NH₂) | vanderbilt.edu |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govvectorlabs.com This reaction has become a cornerstone in drug discovery, bioconjugation, and materials science. researchgate.netnih.gov

When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This high degree of regioselectivity is a hallmark of the CuAAC reaction, distinguishing it from the uncatalyzed Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgbeilstein-journals.org The reaction proceeds rapidly at room temperature and gives high yields, making it a highly reliable method for creating complex molecular architectures. nih.govthieme-connect.de The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacologically active core.

The CuAAC reaction is highly specific for terminal alkynes, as the mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov Internal alkynes are generally unreactive under standard CuAAC conditions. thieme-connect.de The reaction tolerates a wide variety of functional groups on the alkyne partner, making it exceptionally versatile. nih.gov This broad scope allows for the synthesis of a diverse library of 1,4-disubstituted triazoles by varying the alkyne component, which can range from simple hydrocarbons to complex biomolecules. nih.govnih.gov

The active catalyst in CuAAC is the copper(I) ion. wikipedia.org While Cu(I) salts like copper(I) iodide or bromide can be used directly, it is more common to generate Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). wikipedia.org This approach is often more convenient and reliable.

To prevent catalyst disproportionation and oxidation, and to accelerate the reaction, various ligands are often employed. vectorlabs.com Tris-(triazolylmethyl)amine ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are particularly effective. beilstein-journals.org These ligands stabilize the Cu(I) oxidation state and increase the catalyst's efficacy, allowing for lower catalyst loadings and faster reaction times, which is especially important in sensitive biological applications. beilstein-journals.orgnih.gov The reaction is typically performed in a variety of solvents, including environmentally benign media like PEG-Water mixtures.

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Partner | Catalyst System | Solvent | Product Yield |

| Phenylacetylene | CuSO₄/Sodium Ascorbate | PEG-Water | High |

| Propargyl Alcohol | CuI/TBTA | t-BuOH/H₂O | >95% |

| 1-Ethynyladamantane | CuSO₄/Sodium Ascorbate | DMF | Good |

| Various terminal alkynes | CuSO₄·5H₂O/Sodium Ascorbate/MBHTM Ligand | PEG-Water | 90-96% |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Triazoles

While copper catalysis reliably produces 1,4-triazoles, ruthenium catalysts offer a complementary approach to access the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov This alternative regioselectivity significantly expands the synthetic utility of the azide-alkyne cycloaddition. organic-chemistry.org

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govchalmers.se This outcome is mechanistically distinct from the CuAAC reaction and provides access to a class of isomers that are otherwise difficult to synthesize selectively. organic-chemistry.org The ability to control the regioselectivity by simply choosing between a copper or ruthenium catalyst is a powerful tool in chemical synthesis, allowing for the creation of structurally diverse molecules for various applications. chalmers.se Furthermore, unlike CuAAC, the RuAAC reaction is also effective with internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. thieme-connect.denih.gov

The most effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)]. organic-chemistry.orgnih.gov These catalysts have been shown to be highly efficient for the reaction of primary and secondary azides with a broad range of alkynes. organic-chemistry.org The reaction mechanism is believed to involve an oxidative coupling pathway that forms a ruthenacycle intermediate, which then undergoes reductive elimination to furnish the 1,5-triazole product. nih.gov

Table 2: Comparison of CuAAC and RuAAC Regioselectivity

| Catalyst | Predominant Product | Alkyne Scope |

| Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | Terminal Alkynes |

| Ruthenium(II) | 1,5-Disubstituted 1,2,3-Triazole | Terminal & Internal Alkynes |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with azides to form a stable triazole product. magtech.com.cnvectorlabs.com This copper-free approach is particularly valuable for applications in living systems where the potential toxicity of a metal catalyst is a concern. vectorlabs.com

The reaction involves an azide, like this compound, and a strained alkyne, most commonly a derivative of dibenzocyclooctyne (DBCO). vectorlabs.com The inherent reactivity of the strained alkyne allows the cycloaddition to occur efficiently at physiological temperatures and pH. nih.gov While SPAAC is a cornerstone of bioconjugation, its application with simple, non-strained azides like this compound is primarily determined by the reactivity of the cyclooctyne partner. The kinetics of the reaction are largely dependent on the structure and strain of the cyclooctyne used. nih.gov

Unlocking Advanced Glycosylation and Bioconjugation with this compound

The chemical compound this compound, also known as 4-methoxybenzyl azide, is emerging as a significant reagent in the field of bioorthogonal chemistry. Its unique structural features make it a valuable tool in advanced applications of click chemistry, particularly in the sophisticated realms of traceless Staudinger ligation for the synthesis of complex biomolecules and in various bioconjugation techniques. This article explores the specific applications of this compound in these cutting-edge areas of chemical biology.

Medicinal Chemistry and Biological Research Applications

Scaffold for Pharmaceutical Compound Development

1-(Azidomethyl)-4-methoxybenzene serves as a fundamental scaffold for the development of various pharmaceutical compounds. Its azide (B81097) group is particularly reactive and useful in cycloaddition reactions, most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which are considered privileged structures in medicinal chemistry due to their metabolic stability and ability to engage in various biological interactions.

The primary application of this compound in drug development is its use in synthesizing 1,4-disubstituted 1,2,3-triazoles. The Huisgen 1,3-dipolar cycloaddition reaction between the azide group of this compound and a terminal alkyne provides a reliable method for creating a diverse library of triazole-containing compounds. organic-chemistry.orgnih.gov This reaction can be performed under various conditions, including metal-free pathways and ultrasound assistance, to generate these heterocyclic structures. organic-chemistry.orgnih.gov The triazole nucleus is a prominent feature in numerous pharmacologically active molecules. nih.gov

| Reactant Class | Reagent Example | Resulting Structure | Synthesis Method | Reference |

| Terminal Alkyne | Propargyl Alcohol | 1,2,3-Triazole derivative | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | organic-chemistry.orgnih.gov |

| Phosphonium Salt & Aldehyde | - | 4,5-disubstituted 1H-1,2,3-triazole | Metal-free multi-component reaction | organic-chemistry.org |

| N-Tosylhydrazones & Anilines | - | 1,2,3-triazole | I2/TBPB mediated oxidative formal [4 + 1] cycloaddition | organic-chemistry.org |

This table provides examples of synthetic routes to triazoles, for which this compound serves as a key azide source.

The triazole core, readily synthesized from this compound, is a critical component in the design of novel anticancer agents. nih.gov Researchers have successfully incorporated this scaffold into molecules that exhibit significant cytotoxic activity against various human cancer cell lines. nih.govnih.gov The resulting triazole derivatives can be hybridized with other pharmacophores, such as coumarins or thiazolidinones, to enhance their anticancer potential. nih.govarkat-usa.org For instance, studies have shown that 1,2,3-triazole derivatives can be developed to target specific cellular pathways involved in tumorigenesis. nih.govnih.gov The structural flexibility of the triazole ring allows for modifications that can optimize the compound's activity and selectivity towards cancer cells. nih.gov

| Compound Class | Cancer Cell Line | Biological Activity | Reference |

| 1,2,3-Triazole Hybrids | Various human cancer cell lines | Cytotoxic, Antiproliferative | nih.gov |

| Coumarin-Triazole Hybrids | Five cancer cell systems | Anti-cancer effects | arkat-usa.org |

| Thiazole Derivatives | Melanoma and Prostate Cancer | Antiproliferative activity, tubulin polymerization inhibition | nih.gov |

Derivatives synthesized using this compound have shown considerable promise as antimicrobial agents. The 1,2,3-triazole ring is a key structural motif in many compounds developed for their antibacterial and antifungal properties. nih.govarkat-usa.org For example, certain novel 1,2,3-triazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy in the 4–8 μg/mL range. nih.gov The mechanism often involves the compound's ability to interfere with microbial cellular processes. The lipophilicity conferred by the benzyl (B1604629) group and the hydrogen-bonding capabilities of the triazole ring can enhance interaction with bacterial cell membranes or enzymes. mdpi.com

| Derivative Class | Target Organism | Key Finding | Reference |

| 1,2,3-Triazole Derivatives | Gram-positive & Gram-negative bacteria, Fungi | Promising activity (MIC 4–8 μg/mL) | nih.gov |

| Morpholine-containing 1,2,3-triazoles | Bacteria | Significant antibacterial effects | arkat-usa.org |

| Azo Compounds | S. aureus, B. subtilis | Good antibacterial potency | mdpi.com |

The fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has benefited from the versatility of triazole chemistry. nih.govnih.gov this compound is a valuable starting material for creating compounds explored in antitubercular research. Ashok et al. reported the synthesis of a novel prototype containing a 1,2,3-triazole pharmacophore that showed activity against Mtb. nih.gov The development of new scaffolds is critical, especially with the rise of multi-drug resistant (MDR) strains, and triazole-based compounds represent a promising avenue for future drug development. nih.govnih.gov

Role in Drug Delivery Systems

The azide functionality of this compound makes it highly suitable for use in advanced drug delivery systems. Through click chemistry, this compound can act as a linker to covalently attach therapeutic agents to carrier molecules, such as nanoparticles. For example, research on drug delivery systems has utilized molecules with azo groups, which are structurally related to azides, to link drugs to magnetic Fe3O4 nanoparticles. nih.gov These systems can be designed to release their payload in response to specific stimuli, such as an external alternating magnetic field (AMF), which heats the nanoparticles and breaks the chemical bond, releasing the drug. nih.gov The ability to use this compound to click-conjugate drugs onto such smart-delivery platforms highlights its potential in creating targeted and controllable therapeutic systems.

Development of Diagnostic Tools

In addition to therapeutic applications, this compound is a valuable reagent for developing diagnostic tools and chemical probes. The azide group is ideal for use in click reactions to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to biologically active compounds. nih.gov This allows researchers to create probes for bio-imaging, target identification, and other diagnostic assays. By linking a derivative of this compound to a molecule with a known biological target, scientists can visualize cellular processes or quantify molecular interactions, thereby advancing the understanding of disease mechanisms. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of lead compounds. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their biological activity. A notable area of investigation has been the synthesis of 1,2,3-triazole derivatives using this compound as a key building block via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). These studies have provided valuable insights into how different substituents on the triazole ring influence the biological efficacy of the resulting compounds.

One area of significant research has been the development of multitarget agents for cancer therapy. In a study focused on designing compounds that could simultaneously inhibit Programmed Death-Ligand 1 (PD-L1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a series of 1,2,3-triazole derivatives were synthesized. This compound, also referred to as 4-methoxybenzyl azide, served as a crucial starting material for a subset of these derivatives. nih.gov The core concept was to link the 4-methoxybenzyl moiety to various substituted phenylacetylenes, thereby generating a library of triazoles with diverse electronic and steric properties.

The antiproliferative activity of these compounds was evaluated against several cancer cell lines, including HT-29 (colon carcinoma), A-549 (lung carcinoma), and MCF-7 (breast adenocarcinoma), as well as a non-tumor cell line, HEK-293. nih.gov The results of these assays allowed for the elucidation of preliminary SAR.

For instance, the position and nature of the substituent on the phenyl ring attached to the triazole moiety were found to significantly impact cytotoxicity. The data from these studies can be summarized to highlight the key findings regarding the influence of different functional groups on the biological activity of the synthesized triazoles.

The following interactive table presents a selection of these derivatives and their corresponding biological activities, illustrating the structure-activity relationships.

| Compound ID | R Group (Substituent on Phenylacetylene) | HT-29 IC₅₀ (µM) | A-549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) |

| Derivative 1 | 4-OH | >100 | >100 | >100 | >100 |

| Derivative 2 | 4-OCH₃ | 80.3 ± 3.5 | 95.2 ± 4.1 | 88.1 ± 2.9 | >100 |

| Derivative 3 | 4-F | 65.4 ± 2.8 | 78.9 ± 3.3 | 72.5 ± 3.1 | >100 |

| Derivative 4 | 4-Cl | 45.2 ± 2.1 | 55.7 ± 2.5 | 49.8 ± 2.2 | 85.6 ± 3.7 |

| Derivative 5 | 4-Br | 38.9 ± 1.9 | 47.3 ± 2.1 | 41.6 ± 1.8 | 75.4 ± 3.2 |

| Derivative 6 | 4-NO₂ | 25.1 ± 1.3 | 30.5 ± 1.5 | 27.8 ± 1.4 | 50.2 ± 2.3 |

Analysis of SAR Findings:

From the data presented, several key SAR trends can be identified for this series of 1,2,3-triazole derivatives synthesized from this compound:

Influence of Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-donating groups, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group at the para-position of the phenyl ring, resulted in a significant loss of antiproliferative activity (IC₅₀ > 100 µM for the 4-OH derivative). nih.gov In contrast, the introduction of electron-withdrawing groups led to a marked increase in cytotoxicity.

Halogen Substitution: A clear trend was observed with halogen substituents at the para-position. The activity increased in the order F < Cl < Br. This suggests that the size and lipophilicity of the halogen atom may play a role in the compound's ability to interact with its biological target or penetrate cell membranes. The 4-bromo derivative (Derivative 5) showed the highest potency among the halogenated compounds. nih.gov

Nitro Group: The most potent compound in this series was the one bearing a 4-nitro group (Derivative 6). The strong electron-withdrawing nature of the nitro group significantly enhanced the antiproliferative activity against all tested cancer cell lines. nih.gov

Selectivity: While the more potent compounds also showed some toxicity towards the non-tumor HEK-293 cell line, there was a degree of selectivity. For example, the 4-nitro derivative (Derivative 6) was approximately twice as toxic to the cancer cell lines as it was to the non-tumor cells, suggesting a potential therapeutic window. nih.gov

These SAR studies underscore the importance of the electronic properties of the substituents on the phenyl ring of the 1,2,3-triazole derivatives of this compound. The findings provide a rational basis for the future design of more potent and selective anticancer agents based on this scaffold.

Computational and Theoretical Investigations

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory offers a sophisticated model to describe the electronic structure of 1-(Azidomethyl)-4-methoxybenzene, moving beyond simple Lewis structures to explain its stability and reactivity. The electronic character of the molecule is determined by the combination of the aromatic ring, the electron-donating methoxy (B1213986) group, and the azidomethyl substituent.

The core of the molecule is the benzene (B151609) ring, a planar hexagon of sp² hybridized carbon atoms. The remaining p-orbital on each carbon atom overlaps to form a cyclic, delocalized π-system containing six electrons. According to MO theory, these six atomic p-orbitals combine to generate six π molecular orbitals: three lower-energy bonding orbitals (ψ₁, ψ₂, ψ₃) and three higher-energy anti-bonding orbitals (ψ₄, ψ₅, ψ₆*). libretexts.orglibretexts.org The six π-electrons completely fill the three bonding MOs, resulting in a stable, "closed shell" configuration that is characteristic of aromatic compounds. libretexts.orgyoutube.com

The substituents on the benzene ring significantly perturb this electronic structure. The methoxy group (-OCH₃) at position 4 is a strong resonance-donating group. The lone pair on the oxygen atom can overlap with the π-system of the ring, increasing the electron density, particularly at the ortho and para positions. youtube.com This donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring more nucleophilic and reactive towards electrophiles. youtube.com

Conversely, the azidomethyl group (-CH₂N₃) is generally considered to be electron-withdrawing. The azide (B81097) group itself has a complex electronic structure with delocalized π-bonding across the three nitrogen atoms. youtube.com The electronic absorption spectra of aromatic azides are governed by delocalized π-π* transitions. researchgate.net The interaction of the azidomethyl group with the benzene ring influences the energy and shape of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on aniline, an electron-rich benzene derivative, show that the HOMO has large lobes on the atoms where resonance structures would place a negative charge. youtube.com A similar effect would be expected for this compound, with the electron-donating methoxy group primarily influencing the HOMO. The LUMO, in contrast, would be influenced by the electron-withdrawing character of the substituents, with large lobes indicating the most electrophilic sites on the molecule. youtube.com

The table below summarizes the key molecular orbitals and their characteristics for a substituted benzene system like this compound.

| Molecular Orbital Type | Description | Influence of Substituents |

| Bonding π MOs | Lower in energy than the original p-orbitals; occupied by the 6 π-electrons of the ring. | The electron-donating -OCH₃ group raises the energy of these orbitals, particularly the HOMO. |

| Anti-bonding π MOs* | Higher in energy than the original p-orbitals; normally unoccupied in the ground state. | The electron-withdrawing -CH₂N₃ group can lower the energy of these orbitals, particularly the LUMO. |

| HOMO | Highest Occupied Molecular Orbital. Crucial for reactions with electrophiles. | Energy is raised and electron density is increased on the ring by the -OCH₃ group. |

| LUMO | Lowest Unoccupied Molecular Orbital. Crucial for reactions with nucleophiles. | Energy is lowered by the electron-withdrawing nature of the azidomethyl group. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, allowing for the study of fleeting transition states and the determination of reaction kinetics. The primary reactions of this compound that have been investigated computationally are the 1,3-dipolar cycloaddition of the azide group and its reduction to an amine.

1,3-Dipolar Cycloaddition: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org Theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the reaction of benzyl (B1604629) azide, a close analogue of this compound, with various dipolarophiles. ufms.bryu.edu.jo These studies clarify the reaction's regioselectivity and mechanism.

DFT calculations at the B3LYP/6-31G* level for the reaction between benzyl azide and an acetylene (B1199291) derivative show that the reaction proceeds through a concerted, asynchronous mechanism. ufms.br This means the two new C-N bonds form simultaneously, but not to the same extent in the transition state. By calculating the activation energies for the two possible regioisomeric pathways (leading to 1,4- and 1,5-disubstituted triazoles), the preferred product can be predicted. For the reaction of benzyl azide with glycosyl-O-acetylene, the 1,4-isomer (meta) was found to have a lower activation energy (15.18 kcal/mol) compared to the 1,5-isomer (18.76 kcal/mol), indicating it is the kinetically favored product. ufms.br Similar DFT studies on the reaction with acrylic acid also found the reaction to be highly regioselective. yu.edu.jotsijournals.com

The role of copper(I) catalysts in the azide-alkyne cycloaddition (CuAAC) has also been modeled. Quantum mechanical calculations show that the catalyst dramatically lowers the activation energy barrier. acs.org The mechanism is altered from a concerted cycloaddition to a stepwise process involving the formation of a copper-acetylide intermediate. acs.orgnih.gov DFT studies that include two copper atoms in the transition state have shown a further lowering of the activation barrier, suggesting that dinuclear copper species are involved in the catalysis. nih.gov

Azide Reduction: The reduction of azides to primary amines is a fundamental transformation. masterorganicchemistry.com This reaction can be achieved with various reducing agents, such as LiAlH₄ or through catalytic hydrogenation. masterorganicchemistry.com The mechanism of azide reduction by tin hydrides has been described, proceeding through a tin-substituted amine intermediate which is then hydrolyzed to the free amine. libretexts.org While specific computational studies on the reduction pathway of this compound are not prevalent, the general mechanisms are well-understood and can be modeled to determine reaction profiles and intermediates. For example, the mechanism of reduction using LiAlH₄ involves the nucleophilic attack of a hydride ion, leading to the eventual liberation of dinitrogen gas (N₂). youtube.com

The following table presents hypothetical activation energy data based on published computational studies of similar benzyl azide reactions.

| Reaction | Reactant | Method | Calculated Parameter | Value (kcal/mol) | Reference |

| 1,3-Dipolar Cycloaddition | Benzyl Azide + Glycosyl-O-acetylene | DFT (B3LYP/6-31G) | Activation Energy (1,4-isomer) | 15.18 | ufms.br |

| 1,3-Dipolar Cycloaddition | Benzyl Azide + Glycosyl-O-acetylene | DFT (B3LYP/6-31G) | Activation Energy (1,5-isomer) | 18.76 | ufms.br |

| Uncatalyzed Cycloaddition | HN₃ + Acetylene | Quantum Mechanics | Activation Energy (ΔG†) | 29.9 | acs.org |

Molecular Dynamics Simulations of Derivatives and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. This technique is used to study the dynamic behavior of this compound and its derivatives, their interactions with solvents, and their binding to other molecules or surfaces.

MD simulations can model the behavior of anisole (B1667542) (methoxybenzene) derivatives in various environments. For instance, simulations of anisole within a polyethylene (B3416737) matrix show that the molecule's movement is not random but involves jumps between different sorption sites. researchgate.net Such simulations can reveal conformational preferences, diffusion rates, and the nature of intermolecular interactions. Studies combining MD simulations with neutron and X-ray scattering data on anisole have provided detailed descriptions of weak intermolecular interactions, such as C-H···O and C-H···π bonds, that govern the liquid's structure. researchgate.net These same principles can be applied to understand the condensed-phase behavior of this compound.

A key application of this compound is in the functionalization of materials via click chemistry. MD simulations are a powerful tool for investigating the interface between the functionalized molecule and a surface. For example, reactive MD simulations have been used to model the covalent attachment of aromatic hydrocarbons to silica (B1680970) surfaces, revealing how molecular size and symmetry affect the achievable surface density. acs.orgnih.govescholarship.org Similarly, MD simulations have been employed to study the adsorption of simple aromatic compounds onto carbon nanotubes (CNTs). rsc.org These simulations calculate adsorption energies and show how the molecules orient themselves on the CNT surface, driven primarily by π-π interactions. rsc.org By simulating derivatives of this compound (e.g., triazoles formed after a click reaction) on a surface, one could predict the stability of the functionalization, the orientation of the molecules, and the resulting properties of the modified material.

| Simulation System | Method | Key Findings | Potential Application for this compound |

| Anisole in Polyethylene | Isobaric MD | Solute jumps between sorption sites; non-random diffusion. | Predicting diffusion and interaction within polymer matrices. |

| Liquid Anisole | MD with Neutron/X-ray Scattering | Detailed structure including weak C-H···O and C-H···π interactions. | Understanding intermolecular forces and liquid structure. |

| Aromatics on Silica | Reactive MD | Surface density is affected by the size and symmetry of the molecule. | Modeling the covalent attachment to surfaces and predicting surface coverage. |

| Aromatics on CNTs | MD | Adsorption energy depends on substituent; orientation is governed by π-π interactions. | Simulating the non-covalent interaction of the molecule or its derivatives with carbon nanomaterials. |

Prediction of Activity Spectra for Substances (PASS) in Drug Discovery

In the early stages of drug discovery, computational methods are essential for prioritizing which compounds to synthesize and test. The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that estimates the likely biological activities of a compound based solely on its 2D chemical structure. nih.govakosgmbh.de The approach is founded on the principle that a compound's structure determines its biological activity. akosgmbh.de

The PASS algorithm works by comparing the structural features of a new molecule, like this compound, with the structures of a large database of compounds with known biological activities. nih.gov The current PASS training set contains information on over 1.4 million compounds, including drugs, drug candidates, and toxic substances. genexplain.com Based on this comparison, PASS calculates the probability for the new molecule to be active (Pa) and inactive (Pi) for thousands of different biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. nih.govgenexplain.com An activity is considered possible for a compound if its Pa value is greater than its Pi value. akosgmbh.de The average accuracy of PASS predictions is reported to be around 95%. genexplain.com

For this compound, a PASS analysis would involve submitting its structure to the PASS web service. The output would be a list of potential biological activities. For example, the prediction might suggest activities such as "enzyme inhibitor" or "antimicrobial," along with their respective Pa and Pi values. These predictions are not conclusive but serve as a valuable guide for researchers, helping them to design focused biological testing and to discover new therapeutic applications for existing compounds. qima-lifesciences.combenthamdirect.com This chemoinformatic approach allows for the rapid screening of vast numbers of compounds, rationalizing the selection of candidates for further in vitro and in vivo evaluation and maximizing the success rate of drug discovery programs. qima-lifesciences.comnih.gov

| PASS Parameter | Description | Interpretation for a New Compound |

| Input | 2D structural formula of the compound. | The structure of this compound. |

| Database | Large training set of compounds with known activities. | Contains >1.4 million compounds and >9,000 activity types. genexplain.com |

| Pa (Probability of Active) | The estimated probability that the compound exhibits a specific biological activity. | A high Pa value suggests the activity is likely. |

| Pi (Probability of Inactive) | The estimated probability that the compound does not exhibit that activity. | A low Pi value reinforces the likelihood of activity. |

| Prediction | A list of activities where Pa > Pi. | Provides a hypothesis for the biological profile of this compound, guiding experimental testing. |

Advanced Analytical Techniques in Characterization of 1 Azidomethyl 4 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(azidomethyl)-4-methoxybenzene, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals that correspond to the different types of protons. The aromatic protons on the benzene (B151609) ring appear as two doublets in the downfield region. The two protons closer to the electron-withdrawing azidomethyl group typically resonate at a slightly higher chemical shift (δ ~7.28 ppm) than the two protons closer to the electron-donating methoxy (B1213986) group (δ ~6.95 ppm). rsc.org A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is observed further upfield, at approximately 3.85 ppm. rsc.org The two protons of the azidomethyl group (-CH₂N₃) appear as a singlet at around 4.30 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. In a typical spectrum in CDCl₃, the carbon of the azidomethyl group (-CH₂N₃) shows a characteristic signal. The aromatic carbons display distinct resonances, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the methoxy group and the carbon atom of the methoxy group itself also have characteristic signals in the spectrum. rsc.org

Below is a table summarizing the typical ¹H and ¹³C NMR spectral data for this compound.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.28 (d, J = 8.6 Hz, 2H) | Aromatic CH |

| 6.95 (d, J = 8.6 Hz, 2H) | Aromatic CH |

| 4.30 (s, 2H) | -CH₂N₃ |

| 3.85 (s, 3H) | -OCH₃ |

Table 1: ¹H and ¹³C NMR Data for this compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₉N₃O), the calculated monoisotopic mass is 163.074562 g/mol . chemspider.com Experimental HRMS data, often obtained using Electrospray Ionization (ESI), can confirm this molecular formula with high accuracy. One study reported a found value of 164.0828 for the [M+H]⁺ ion, which is consistent with the calculated mass. rsc.org

| Mass Spectrometry Data | Value |

| Molecular Formula | C₈H₉N₃O |

| Monoisotopic Mass | 163.074562 |

| Average Mass | 163.180 |

| HRMS (ESI) [M+H]⁺ Found | 164.0828 rsc.org |

Table 2: Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Azide (B81097) Absorption)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears in the region of 2100-2260 cm⁻¹, a relatively uncongested part of the IR spectrum, making it a highly diagnostic signal. For a similar compound, azidomethylpolystyrene, this azide peak is observed at 2094 cm⁻¹. researchgate.net Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the methyl and methylene (B1212753) groups, C=C stretching vibrations from the aromatic ring, and C-O stretching vibrations from the ether linkage.

Safety Considerations and Handling Protocols in Academic Laboratory Settings

Hazards Associated with Organic Azides in Research

Organic azides are energy-rich molecules that can be sensitive to external stimuli and pose several hazards in a laboratory environment. stanford.edupitt.edu

Potential for Explosive Decomposition: The primary hazard associated with organic azides is their potential to decompose explosively. ucsb.eduucd.ie This decomposition can be initiated by various forms of energy, including heat, shock, friction, and even light. pitt.edu Small molecules containing the azido (B1232118) group are particularly prone to violent decomposition. ucsb.eduucd.ie The stability of an organic azide (B81097) is influenced by its molecular structure, with low molecular weight azides generally being more hazardous. ucd.iewikipedia.org

To assess the stability of an organic azide before its synthesis or use, researchers often employ guidelines such as:

Carbon-to-Nitrogen Ratio (C/N): A common rule of thumb is that the total number of nitrogen atoms in the azide should not exceed the number of carbon atoms. pitt.edu For 1-(Azidomethyl)-4-methoxybenzene (C8H9N3O), the ratio of (Carbon + Oxygen) to Nitrogen is (8+1)/3 = 3. Azides with a ratio of 3 or greater are generally considered more stable and can be isolated and stored in pure form in limited quantities. stanford.edu Azides with a C/N ratio between 1 and 3 can be synthesized but should be stored as solutions at low temperatures and in limited amounts. stanford.edupitt.eduucsb.edu

Rule of Six: This guideline suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group, like the azide group, provides enough dilution to render the compound relatively safe to handle with appropriate precautions. stanford.edu

Toxicity: The azide ion is toxic, with a toxicity profile sometimes compared to that of cyanide. ucsb.edu While toxicological data on specific organic azides like this compound is limited, information on sodium azide indicates that exposure via inhalation, ingestion, or skin absorption can be highly toxic. fsu.edu Symptoms of exposure to sodium azide can range from dizziness and headache to more severe effects like convulsions, respiratory failure, and death. fsu.eduunc.edu It is crucial to prevent the formation of hydrazoic acid, which is highly toxic, volatile, and explosive, by avoiding contact between azides and strong acids. stanford.edupitt.edu

Incompatible Materials: Organic azides can react violently with a range of common laboratory chemicals. It is critical to avoid:

Heavy Metals: Azides can form highly shock- and heat-sensitive explosive salts with heavy metals such as copper, lead, and mercury. stanford.eduucsb.edu This includes avoiding the use of metal spatulas for handling azides. stanford.edupitt.edu

Strong Acids: Contact with strong acids can produce the highly toxic and explosive hydrazoic acid. stanford.edupitt.edu

Halogenated Solvents: Using chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) as reaction media can lead to the formation of extremely unstable and explosive di- and tri-azidomethane. stanford.eduucsb.eduucd.ie

Other Incompatibles: Other substances to avoid include bromine, carbon disulfide, and dimethyl sulfate (B86663). stanford.eduucsb.edu

Recommended Storage and Handling Practices

Given the potential hazards, strict storage and handling protocols are mandatory when working with this compound and other organic azides in an academic setting.

Personal Protective Equipment (PPE) and Engineering Controls:

Always work in a properly functioning chemical fume hood with the sash positioned as low as possible. stanford.edu

The use of a blast shield is strongly recommended for the entire duration of the experiment, including setup, reaction, and workup. stanford.edu

Wear appropriate PPE, including a lab coat, chemical safety goggles, and gloves with adequate chemical resistance. stanford.edufsu.edu

Handling Procedures:

Before beginning any work, researchers must review the Safety Data Sheet (SDS) for the specific azide compound. pitt.edu

It is advisable to write a Standard Operating Procedure (SOP) for the experiment and have it reviewed by the principal investigator. stanford.edufsu.edu

Always start with small-scale reactions (0.5-1.0 grams) to assess the nature of the product before scaling up. ucsb.eduucsb.edu

Use plastic or ceramic spatulas for transferring azide compounds to avoid the formation of explosive metal azides. pitt.eduucd.ie

Avoid concentrating azide-containing reaction mixtures through rotary evaporation or distillation. stanford.edu Purification should be limited to techniques like extraction and precipitation. ucsb.eduucd.ie